Cas no 1218005-05-0 (2-(3-Fluorophenyl)-2-(piperidin-1-yl)acetic acid)

2-(3-Fluorophenyl)-2-(piperidin-1-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3-Fluorophenyl)-2-(piperidin-1-yl)acetic acid
- 2-(3-Fluorophenyl)-2-(piperidin-1-yl)aceticacid
- (3-Fluoro-phenyl)-piperidin-1-yl-acetic acid
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- Inchi: 1S/C13H16FNO2/c14-11-6-4-5-10(9-11)12(13(16)17)15-7-2-1-3-8-15/h4-6,9,12H,1-3,7-8H2,(H,16,17)
- InChI Key: PQKALXNDKBITMO-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)C(C(=O)O)N1CCCCC1
Computed Properties
- Exact Mass: 237.117
- Monoisotopic Mass: 237.117
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5
- XLogP3: 0.2
2-(3-Fluorophenyl)-2-(piperidin-1-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656330-10g |
2-(3-Fluorophenyl)-2-(piperidin-1-yl)acetic acid |
1218005-05-0 | 98% | 10g |
¥17682.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656330-1g |
2-(3-Fluorophenyl)-2-(piperidin-1-yl)acetic acid |
1218005-05-0 | 98% | 1g |
¥4723.00 | 2024-08-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD607737-1g |
2-(3-Fluorophenyl)-2-(piperidin-1-yl)acetic acid |
1218005-05-0 | 97% | 1g |
¥2233.0 | 2023-04-04 | |
Chemenu | CM489401-1g |
2-(3-Fluorophenyl)-2-(piperidin-1-yl)acetic acid |
1218005-05-0 | 97% | 1g |
$322 | 2023-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656330-5g |
2-(3-Fluorophenyl)-2-(piperidin-1-yl)acetic acid |
1218005-05-0 | 98% | 5g |
¥11748.00 | 2024-08-09 |
2-(3-Fluorophenyl)-2-(piperidin-1-yl)acetic acid Related Literature
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
Additional information on 2-(3-Fluorophenyl)-2-(piperidin-1-yl)acetic acid
2-(3-Fluorophenyl)-2-(piperidin-1-yl)acetic Acid: A Comprehensive Overview
2-(3-Fluorophenyl)-2-(piperidin-1-yl)acetic acid (CAS No. 1218005-05-0) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure, has garnered attention due to its potential applications in drug development and materials science. In this article, we will delve into the properties, synthesis, and recent advancements associated with this compound.
The chemical structure of 2-(3-fluorophenyl)-2-(piperidin-1-yl)acetic acid consists of a central acetic acid moiety substituted with a 3-fluorophenyl group and a piperidinyl group. The presence of the fluorine atom in the phenyl ring introduces electronic effects that can influence the compound's reactivity and bioavailability. The piperidine ring, on the other hand, adds rigidity and potentially enhances the molecule's ability to interact with biological targets.
Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. Fluorine substitution can significantly alter the physicochemical properties of a molecule, making it more suitable for therapeutic applications. For instance, fluorinated compounds often exhibit improved pharmacokinetics, including enhanced absorption and prolonged half-life. This makes 2-(3-fluorophenyl)-2-(piperidin-1-yl)acetic acid a promising candidate for drug development.
In terms of synthesis, 2-(3-fluorophenyl)-2-(piperidin-1-yl)acetic acid can be prepared through various routes, including nucleophilic substitution and coupling reactions. One common approach involves the reaction of 3-fluorobenzaldehyde with piperidine derivatives, followed by oxidation to form the carboxylic acid group. Researchers have also explored catalytic methods to improve the efficiency and selectivity of these reactions.
The application of fluorinated aromatic compounds in materials science is another area that has seen remarkable progress. For example, fluorinated aromatic systems are being investigated for their potential use in organic electronics, such as OLEDs (organic light-emitting diodes) and solar cells. The unique electronic properties of these compounds make them ideal for such applications.
Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of 2-(3-fluorophenyl)-2-(piperidin-1-yl)acetic acid at the molecular level. Quantum mechanical calculations have provided insights into the compound's electronic structure and reactivity, aiding in the design of more efficient synthetic pathways.
In conclusion, 2-(3-fluorophenyl)-2-(piperidin-1-yl)acetic acid (CAS No. 1218005-05-0) is a versatile compound with wide-ranging applications in both medicinal chemistry and materials science. Its unique structure and properties make it a valuable tool for researchers seeking to develop novel drugs and advanced materials.
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